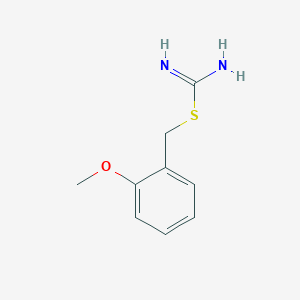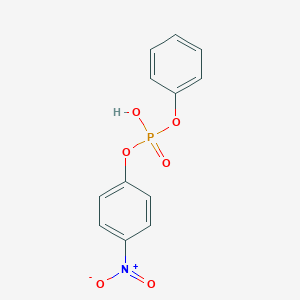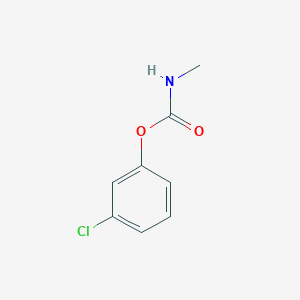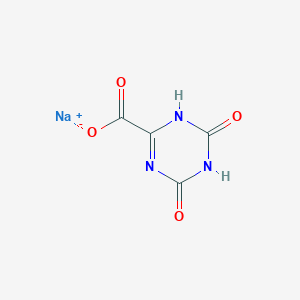
2,3-Pyrrolidinedione, 4-((4-hydroxyphenyl)methylene)-1-(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Pyrrolidinedione, 4-((4-hydroxyphenyl)methylene)-1-(2-phenylethyl)-, also known as HPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
2,3-Pyrrolidinedione, 4-((4-hydroxyphenyl)methylene)-1-(2-phenylethyl)- has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2,3-Pyrrolidinedione, 4-((4-hydroxyphenyl)methylene)-1-(2-phenylethyl)- has been investigated as a potential anti-cancer agent, due to its ability to induce apoptosis in cancer cells. In materials science, 2,3-Pyrrolidinedione, 4-((4-hydroxyphenyl)methylene)-1-(2-phenylethyl)- has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 2,3-Pyrrolidinedione, 4-((4-hydroxyphenyl)methylene)-1-(2-phenylethyl)- has been studied as a potential catalyst for various chemical reactions.
Mécanisme D'action
The mechanism of action of 2,3-Pyrrolidinedione, 4-((4-hydroxyphenyl)methylene)-1-(2-phenylethyl)- in inducing apoptosis in cancer cells is not fully understood, but it is thought to be related to its ability to inhibit the activity of certain enzymes involved in cell survival pathways. Specifically, 2,3-Pyrrolidinedione, 4-((4-hydroxyphenyl)methylene)-1-(2-phenylethyl)- has been shown to inhibit the activity of protein kinase B (AKT), which is involved in promoting cell survival and inhibiting apoptosis.
Biochemical and Physiological Effects:
2,3-Pyrrolidinedione, 4-((4-hydroxyphenyl)methylene)-1-(2-phenylethyl)- has been shown to have a number of biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting the activity of AKT, and altering the expression of various genes involved in cell survival pathways. Additionally, 2,3-Pyrrolidinedione, 4-((4-hydroxyphenyl)methylene)-1-(2-phenylethyl)- has been shown to have antioxidant properties, which may contribute to its potential anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3-Pyrrolidinedione, 4-((4-hydroxyphenyl)methylene)-1-(2-phenylethyl)- in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 2,3-Pyrrolidinedione, 4-((4-hydroxyphenyl)methylene)-1-(2-phenylethyl)- has been shown to have low toxicity, which makes it a promising candidate for further study. However, one limitation of using 2,3-Pyrrolidinedione, 4-((4-hydroxyphenyl)methylene)-1-(2-phenylethyl)- in lab experiments is its limited solubility in water, which may make it difficult to work with in certain applications.
Orientations Futures
There are several potential future directions for research on 2,3-Pyrrolidinedione, 4-((4-hydroxyphenyl)methylene)-1-(2-phenylethyl)-. One area of interest is further investigation of its potential anti-cancer activity, including studies on its efficacy in animal models. Additionally, there is potential for further study of 2,3-Pyrrolidinedione, 4-((4-hydroxyphenyl)methylene)-1-(2-phenylethyl)- as a building block for the synthesis of novel materials with unique properties, as well as its potential as a catalyst for various chemical reactions. Finally, there is potential for further investigation of the mechanism of action of 2,3-Pyrrolidinedione, 4-((4-hydroxyphenyl)methylene)-1-(2-phenylethyl)- in inducing apoptosis in cancer cells, which could provide insight into the development of new anti-cancer therapies.
Méthodes De Synthèse
2,3-Pyrrolidinedione, 4-((4-hydroxyphenyl)methylene)-1-(2-phenylethyl)- can be synthesized through a series of chemical reactions, starting with the condensation of 4-hydroxybenzaldehyde and 2-phenylethylamine to form the Schiff base intermediate. This intermediate is then cyclized with maleic anhydride to produce 2,3-Pyrrolidinedione, 4-((4-hydroxyphenyl)methylene)-1-(2-phenylethyl)-.
Propriétés
| 17574-08-2 | |
Formule moléculaire |
C10H14ClN5O10P2 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
4-[(4-hydroxyphenyl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H17NO3/c21-17-8-6-15(7-9-17)12-16-13-20(19(23)18(16)22)11-10-14-4-2-1-3-5-14/h1-9,12,21H,10-11,13H2 |
Clé InChI |
CQRXJOQMCAPGOL-UHFFFAOYSA-N |
SMILES |
C1C(=CC2=CC=C(C=C2)O)C(=O)C(=O)N1CCC3=CC=CC=C3 |
SMILES canonique |
C1C(=CC2=CC=C(C=C2)O)C(=O)C(=O)N1CCC3=CC=CC=C3 |
| 17574-08-2 | |
Synonymes |
4-[(4-Hydroxyphenyl)methylene]-1-(2-phenylethyl)-2,3-pyrrolidinedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)



![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)
![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)






